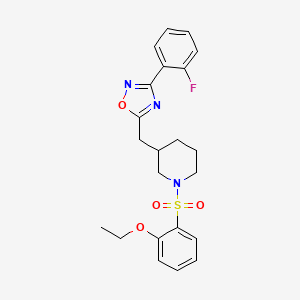

5-((1-((2-Ethoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Description

The compound 5-((1-((2-Ethoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (hereafter referred to as the "target compound") is a 1,2,4-oxadiazole derivative characterized by:

- A 1,2,4-oxadiazole core, a heterocyclic scaffold known for its metabolic stability and role in drug design .

- A 2-fluorophenyl group at position 3, which is a common pharmacophore in bioactive molecules due to its electron-withdrawing properties and ability to enhance binding affinity.

- A piperidine ring at position 5, modified with a (2-ethoxyphenyl)sulfonyl moiety.

Properties

IUPAC Name |

5-[[1-(2-ethoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-2-29-19-11-5-6-12-20(19)31(27,28)26-13-7-8-16(15-26)14-21-24-22(25-30-21)17-9-3-4-10-18(17)23/h3-6,9-12,16H,2,7-8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJSJGLIXNZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((1-((2-Ethoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole represents a class of oxadiazole derivatives that have garnered attention in pharmacological research due to their potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 371.46 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an ethoxyphenyl moiety, along with a fluorophenyl group attached to the oxadiazole core.

Biological Activity Overview

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against several cancer types. For instance:

- IC50 Values : The compound has been tested against various cancer cell lines, yielding IC50 values in the low micromolar range. For example:

The mechanism of action often involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

The proposed mechanisms through which the compound exerts its biological activity include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic factors such as caspase-3 and p53 .

- Targeting Specific Enzymes : Some studies suggest that oxadiazole derivatives can inhibit enzymes like alkaline phosphatase and epidermal growth factor receptor (EGFR), which are critical in cancer cell signaling .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives similar to our compound:

- Study on Oxadiazole Derivatives : A comprehensive evaluation indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly against leukemia and breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Apoptosis induction |

| Compound B | A549 | 0.12 | EGFR inhibition |

| Compound C | HCT116 | 0.67 | Cell cycle arrest |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparison with other 1,2,4-oxadiazole derivatives (Table 1).

Table 1: Key Structural and Functional Differences Among 1,2,4-Oxadiazole Derivatives

Core Modifications and Substituent Effects

Position 3 Substituents

- The 2-fluorophenyl group in the target compound and Ataluren enhances metabolic stability and binding interactions compared to 4-pyridyl (Compound 1a) or trifluoromethylphenyl (AKOS005092909). The fluorine atom’s electronegativity may improve target engagement in hydrophobic pockets .

Position 5 Substituents

- The target compound’s piperidine-sulfonyl moiety contrasts with Ataluren’s benzoic acid , which is ionizable and less lipophilic. This difference suggests divergent therapeutic applications: Ataluren’s polar structure favors systemic action, while the target compound’s lipophilicity may support CNS targeting .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-((1-((2-Ethoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including sulfonylation of the piperidine moiety and oxadiazole ring formation. Key steps include:

- Using dimethylformamide (DMF) or dichloromethane as solvents to enhance solubility of intermediates .

- Controlling reaction temperature (e.g., reflux at 90°C for 3 hours) and pH (adjusted to 8–9 with ammonia) to precipitate intermediates .

- Employing protecting groups (e.g., tert-butoxycarbonyl) during sulfonylation to prevent side reactions .

- Purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate the final compound .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water gradient .

- FTIR : To confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : To verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (ESI-MS) : For molecular weight confirmation (e.g., [M+H]⁺ at m/z ~430) .

Q. How can initial bioactivity screening be designed to evaluate the compound’s pharmacological potential?

- Methodological Answer : Preliminary assays include:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular Assays : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values < 1 µM suggest high affinity) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole and sulfonylpiperidine moieties?

- Methodological Answer : SAR studies require systematic modifications:

- Oxadiazole Substitutions : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .

- Piperidine Modifications : Introduce alkyl or aryl groups at the piperidine nitrogen to evaluate steric/electronic effects on target binding .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. How can researchers resolve contradictions in biological data, such as inconsistent enzyme inhibition across studies?

- Methodological Answer : Address discrepancies by:

- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme sources (e.g., recombinant vs. tissue-extracted) .

- Orthogonal Validation : Confirm inhibitory activity using complementary techniques (e.g., isothermal titration calorimetry alongside SPR) .

- Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends masked by experimental variability .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (target ~3.5 for optimal permeability) and cytochrome P450 interactions .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonyl group reactivity) .

- Molecular Dynamics Simulations : Model binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to assess target residence time .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the oxadiazole ring to amides) to identify instability hotspots .

- Lyophilization : Assess stability in solid vs. solution states (e.g., store at -20°C under argon to prevent sulfonyl group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.